[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate
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Overview
Description
Tubeimoside A is a natural triterpenoid saponin compound extracted from the plant Bolbostemma paniculatum, commonly known as Tu Bei Mu. This compound has been used in traditional Chinese medicine for centuries to treat various ailments, including tumors, inflammation, and infections. Tubeimoside A has gained significant attention in recent years due to its potent anti-tumor, anti-inflammatory, and anti-fungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tubeimoside A is primarily extracted from the tubers of Bolbostemma paniculatum. The extraction process involves the use of ethanol to obtain the crude extract, followed by concentration and purification steps to isolate Tubeimoside A . The synthetic routes for Tubeimoside A are complex and involve multiple steps, including glycosylation and saponification reactions. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of Tubeimoside A involves large-scale extraction from Bolbostemma paniculatum using ethanol. The extract is then subjected to various purification processes, including chromatography and crystallization, to obtain high-purity Tubeimoside A. The industrial production methods aim to maximize yield while maintaining the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tubeimoside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Tubeimoside A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications .
Major Products Formed: The major products formed from the chemical reactions of Tubeimoside A include various derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have reduced toxicity compared to the parent compound .
Scientific Research Applications
Tubeimoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for synthesizing various bioactive derivatives. In biology, Tubeimoside A is studied for its effects on cellular processes, including apoptosis and autophagy . In medicine, it is being investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit tumor growth and induce cancer cell death . Additionally, Tubeimoside A has applications in the pharmaceutical industry as a natural product with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of Tubeimoside A involves multiple molecular targets and pathways. It exerts its anti-tumor effects by inducing apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells. Tubeimoside A activates the Akt-mTOR-eEF-2K pathway, leading to the downregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL . Additionally, it inhibits tumor cell invasion and metastasis by disrupting the cytoskeleton and inhibiting angiogenesis (formation of new blood vessels) .
Comparison with Similar Compounds
Tubeimoside A is unique among triterpenoid saponins due to its potent anti-tumor and anti-inflammatory properties. Similar compounds include Tubeimoside I, which also exhibits anti-tumor activity but has different molecular targets and pathways . Other similar compounds include various triterpenoid saponins found in traditional Chinese medicine, such as ginsenosides and astragalosides, which have similar bioactivities but differ in their chemical structures and mechanisms of action .
Conclusion
Tubeimoside A is a promising natural compound with significant potential in the fields of medicine and pharmaceuticals. Its unique chemical structure and potent bioactivities make it a valuable subject of scientific research, with ongoing studies aimed at understanding its full therapeutic potential and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C63H98O29 |
---|---|
Molecular Weight |
1319.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate |
InChI |
InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51?,52?,53-,54-,55-,58?,59-,60-,61+,62+,63-/m0/s1 |
InChI Key |
KDLDEZGLVXPNOJ-QUPFIUQSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)CC(CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
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